Fast Corinth V zinc chloride double salt
Description
Contextualization within Diazonium Chemistry and Azo Compound Science
Fast Corinth V zinc chloride double salt is fundamentally an aromatic diazonium salt. lkouniv.ac.insigmaaldrich.com Diazonium salts are a class of organic compounds characterized by the functional group R-N₂⁺X⁻, where R is an aryl group and X⁻ is an anion. lkouniv.ac.in The diazonium group (N₂⁺) is a powerful electron-withdrawing group and an excellent leaving group, making these salts highly reactive and versatile intermediates in organic synthesis. wikipedia.org
The primary role of diazonium salts, including Fast Corinth V, is as precursors in the synthesis of azo compounds. evitachem.comontosight.ai This occurs through a reaction known as azo coupling, where the diazonium ion (an electrophile) attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. lkouniv.ac.in The resulting product contains the characteristic azo group (-N=N-) linking two aromatic rings, which forms the basis of most azo dyes. The mechanism for Fast Corinth V involves its decomposition to release the reactive diazonium ion, which then couples with a suitable molecule to form a stable and colored azo dye. evitachem.com
Historical Perspectives on Diazonium Salt Stabilization and Early Applications
The field of diazonium chemistry began with the first synthesis of these compounds by Peter Griess in 1858. wikipedia.orgnumberanalytics.comnumberanalytics.com Early researchers quickly discovered the immense synthetic potential of diazonium salts but were hampered by their inherent instability. numberanalytics.com Many simple diazonium salts, particularly chlorides, are dangerously explosive when isolated in a dry, solid state and are unstable even in solution at room temperature. lkouniv.ac.inwikipedia.orggoogle.com This instability necessitated their immediate use after synthesis, a practice known as in situ generation. lkouniv.ac.in
To overcome this limitation, chemists developed methods to stabilize the diazonium cation. A significant breakthrough was the formation of double salts with complex-forming metal halides, such as zinc chloride. lkouniv.ac.ingoogle.com By precipitating the diazonium salt with zinc chloride, a more stable complex, the tetrachlorozincate(2-) (B231116) double salt, is formed. evitachem.comlkouniv.ac.in These stabilized compounds, commercially known as "fast color salts," were stable enough to be stored and handled at room temperature, revolutionizing the dye industry. lkouniv.ac.ingoogle.com This innovation allowed for the separate production and sale of the diazonium component and the coupling component, simplifying the dyeing process for textiles. lkouniv.ac.in
Significance of Double Salt Formulations in Modern Chemical Synthesis and Materials Science
The formation of a double salt with zinc chloride is the critical feature that makes Fast Corinth V a practical and widely used chemical. The interaction between the diazonium cation and the tetrachlorozincate anion ([ZnCl₄]²⁻) significantly enhances the thermal stability of the compound compared to its simple chloride salt counterpart. evitachem.comlkouniv.ac.in This stabilization is crucial for the compound's shelf life, safety, and manageability in both laboratory and industrial settings. evitachem.com
In modern chemical synthesis, this stability allows for more controlled reactions. Researchers can use the solid, stable double salt as a reliable source of the diazonium ion without needing to perform the diazotization reaction immediately beforehand. evitachem.com Beyond dye synthesis, stabilized diazonium salts are employed in a variety of transformations. The diazonium group can be replaced by a wide range of other functional groups in reactions like the Sandmeyer and Balz-Schiemann reactions, making them key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. numberanalytics.commasterorganicchemistry.com In materials science, the ability to handle diazonium salts reliably has enabled their use in the surface modification of materials, such as functionalizing carbon particles. evitachem.comchemicalbook.com
Current Research Trajectories and Future Relevance of this compound
While its traditional application in the textile and dye industry remains significant, current research is exploring new applications for this compound and similar compounds. evitachem.comchemimpex.comontosight.ai Its utility is being leveraged in advanced scientific fields due to its specific chemical properties.
Analytical Chemistry: The compound serves as a colorimetric reagent. chemimpex.com Research has demonstrated its use in tests for detecting cannabinoids and other illicit drugs, where its reaction produces a distinct color change. evitachem.comchemicalbook.com It has also been explored as a pH-sensitive indicator. lookchem.comchemicalbook.com
Materials Science: A key area of modern research involves using diazonium salts for surface functionalization. Fast Corinth V is used as a reagent for nitroazobenzene carbon powder functionalization, a process that modifies the surface properties of carbon particles for specialized applications. evitachem.comlookchem.comchemicalbook.com
Organic Synthesis: The broader class of stabilized aromatic diazonium salts continues to be relevant in synthetic chemistry. For example, similar zinc chloride double salts are used as precursors for aromatic azides in one-pot "click" reactions to synthesize 1,2,3-triazole products, which have applications in medicinal chemistry and materials science. sigmaaldrich.com
The future relevance of this compound lies in its versatility. As a stable, reliable source of a highly reactive diazonium cation, it remains a valuable tool for chemists developing new materials, analytical methods, and synthetic pathways.
Structure
2D Structure
Properties
IUPAC Name |
2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]benzenediazonium;tetrachlorozinc(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14N5O3.4ClH.Zn/c2*1-9-4-5-11(14(6-9)20(21)22)18-19-12-8-15(23-3)13(17-16)7-10(12)2;;;;;/h2*4-8H,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFIPLOIANLIBR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)[N+]#N)OC)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl4N10O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
47300-91-4 (Parent) | |
| Record name | Fast Corinth V zinc chloride double salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601014991 | |
| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61966-14-1 | |
| Record name | Fast Corinth V zinc chloride double salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2-methoxy-5-methyl-4-[2-(4-methyl-2-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazoniumtetrachlorozincate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.580 | |
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Structural Elucidation and Supramolecular Chemistry
Molecular Architecture of the Diazonium Cationic Moiety
The organic cation, 2-methoxy-5-methyl-4-((4-methyl-2-nitrophenyl)azo)benzenediazonium, is a sophisticated structure featuring a diazonium group (-N₂⁺) attached to a substituted benzene (B151609) ring, which itself is part of a larger azo dye structure.
| Substituent | Position | Electronic Effect | Expected Impact on Cation Stability |
| Methoxy (B1213986) (-OCH₃) | Ortho | Electron-donating | Increase |
| Methyl (-CH₃) | Para | Electron-donating | Increase |
| Nitro (-NO₂) | on adjacent ring | Electron-withdrawing | Modulates overall electronic properties |
| Azo (-N=N-) | Para | Electron-withdrawing | Decrease |
| Diazonium (-N₂⁺) | - | Strongly electron-withdrawing | Inherent instability, stabilized by other factors |
This table provides a qualitative analysis of the expected effects of the primary substituents on the stability of the diazonium cation.
The diazonium group features a nitrogen-nitrogen triple bond, and the C-N≡N linkage is typically linear. The positive charge is formally located on the inner nitrogen atom, but resonance delocalization can distribute some of this charge onto the aromatic ring. The N≡N bond distance in arenediazonium salts is very short, closely resembling that of dinitrogen (N₂), indicating a strong triple bond character. The electronic structure is characterized by extensive π-conjugation across the azo linkage and the aromatic rings, which is responsible for its nature as a dye.
| Bond | Typical Bond Length (Å) | Hybridization of Atoms |
| N≡N (diazonium) | ~1.08 - 1.10 | sp |
| C-N (diazonium) | ~1.41 - 1.45 | sp² - sp |
| N=N (azo) | ~1.24 - 1.26 | sp² - sp² |
| C-N (azo) | ~1.40 - 1.44 | sp² - sp² |
| C-C (aromatic) | ~1.38 - 1.40 | sp² |
This table presents typical bond lengths for the key functional groups within the organic cation, based on data from analogous structures.
Tetrachlorozincate Anion: Role in Double Salt Formation and Stabilization
The inorganic component of the double salt is the tetrachlorozincate(2-) (B231116) anion, [ZnCl₄]²⁻. This dianion plays a critical role in the crystallization and stabilization of the salt. evitachem.com Double salts are compounds that contain two or more different cations or anions and exist as a single substance in the solid state. ontosight.ai
The tetrachlorozincate(2-) anion typically adopts a tetrahedral geometry around the central zinc(II) ion. The Zn²⁺ ion, with a d¹⁰ electronic configuration, is bonded to four chloride ligands. The Zn-Cl bond lengths in such anions are generally in the range of 2.25 to 2.30 Å. The Cl-Zn-Cl bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, although slight distortions can occur due to crystal packing effects and interionic interactions.
| Parameter | Value |
| Coordination Number of Zn(II) | 4 |
| Geometry | Tetrahedral |
| Typical Zn-Cl Bond Length | 2.25 - 2.30 Å |
| Typical Cl-Zn-Cl Bond Angle | ~109.5° |
This table summarizes the typical coordination geometry of the tetrachlorozincate(2-) anion.
The formation of the double salt involves the electrostatic attraction between the positively charged diazonium cations and the negatively charged tetrachlorozincate anions. Since the cation has a +1 charge and the anion has a -2 charge, the stoichiometry of the salt is two diazonium cations for every one tetrachlorozincate anion, as reflected in the chemical name. This charge balance is fundamental to the formation of a stable crystalline lattice. The large size and dianionic nature of the tetrachlorozincate anion facilitate the crystallization of salts with large organic cations.
Interionic Interactions within the Crystalline Lattice
Electrostatic Attractions: The primary forces holding the crystal lattice together are the strong electrostatic attractions between the diazonium cations and the tetrachlorozincate anions.
Hydrogen Bonding: Although not possessing strong hydrogen bond donors like -OH or -NH₂, weaker C-H···Cl and C-H···O interactions between the organic cations and the chloride ligands of the anion, or the oxygen atoms of the methoxy and nitro groups, may exist.
π-π Stacking: The planar aromatic rings of the diazonium cations may engage in π-π stacking interactions, further stabilizing the crystal structure.
The combination of these forces results in a stable, crystalline solid, which is crucial for the handling and application of this diazo compound. evitachem.com The precise arrangement of ions in the crystal lattice will maximize these attractive interactions while minimizing repulsive forces, leading to an energetically favorable three-dimensional structure.
Electrostatic and Van der Waals Forces Governing Solid-State Structure
The solid-state architecture of Fast Corinth V zinc chloride double salt is governed by a hierarchy of intermolecular forces, with electrostatic interactions and Van der Waals forces playing pivotal roles.
Van der Waals Forces: In addition to the dominant electrostatic interactions, Van der Waals forces, including London dispersion forces and dipole-dipole interactions, are significant in the fine-tuning of the crystal packing. The large organic cation of Fast Corinth V, with its aromatic rings and other functional groups, provides extensive surface areas for these weaker, yet cumulative, interactions. These forces, although individually less energetic than the ionic bonds, collectively contribute to the cohesion of the crystal lattice and influence the orientation of the organic molecules relative to one another. The interplay of these forces will dictate the density and mechanical properties of the crystalline material.
Influence of Crystal Packing on Macroscopic Properties and Stability
Stability: The manner in which the ions are packed directly influences the thermal and chemical stability of the double salt. An efficient packing arrangement that maximizes favorable intermolecular interactions and minimizes repulsive forces will lead to a more stable crystalline structure with a higher decomposition temperature. The isolation of the reactive diazonium groups within the crystal lattice, shielded by the bulky [ZnCl₄]²⁻ anions and neighboring organic cations, is a direct consequence of the crystal packing and is the primary reason for the enhanced stability of the double salt form. Any polymorphism, the ability of the compound to exist in different crystal structures, would likely result in variations in stability.
Macroscopic Properties: The crystal packing also dictates a range of macroscopic properties. For instance, the solubility of the salt in water, a crucial factor for its application in dyeing processes, is influenced by the energy required to overcome the lattice energy, which is a direct function of the packing efficiency and the strength of the intermolecular forces. The color of the solid compound is also intrinsically linked to the electronic environment of the azo dye cation within the crystal. The proximity and orientation of adjacent molecules, governed by the crystal packing, can lead to intermolecular electronic interactions that may cause shifts in the absorption spectrum compared to the molecule in solution, a phenomenon known as solvatochromism in a broader sense. Furthermore, the crystal habit, or the external shape of the crystals, is a direct manifestation of the internal crystal structure.
Synthetic Methodologies and Mechanistic Investigations
Diazotization Processes of Aromatic Amine Precursors
Diazotization is the foundational step in which a primary aromatic amine is converted into a corresponding diazonium salt. This reaction is critical as the resulting diazonium ion is the key electrophilic component in the subsequent azo coupling stage. For Fast Corinth V, the precursor is an aromatic amine, specifically 2-methoxy-5-nitroaniline (B165355). scialert.netscialert.netdocsdrive.comorientjchem.orgresearchgate.net
The successful formation of a stable diazonium salt from 2-methoxy-5-nitroaniline is highly dependent on the careful control of reaction conditions. scialert.net The process typically involves dissolving the amine in a strong mineral acid, such as hydrochloric or sulfuric acid, and then treating it with an aqueous solution of sodium nitrite (B80452). scialert.netorganic-chemistry.org Key parameters that are optimized to maximize yield and prevent decomposition of the thermally unstable diazonium salt include temperature, acid concentration, and the stoichiometry of the reactants. numberanalytics.com
Temperature: The reaction is highly exothermic and must be maintained at a low temperature, typically between 0–5 °C, to prevent the diazonium salt from decomposing and releasing nitrogen gas. scialert.netwikipedia.org
Acidity: A sufficient concentration of acid is crucial. Generally, 2.5 to 3 equivalents of acid are used. One equivalent neutralizes the sodium nitrite to form the active nitrosating agent, nitrous acid (HNO₂), while the rest maintains a low pH (typically 1-2) to prevent the diazonium salt from coupling with unreacted amine and stabilizes the final product. numberanalytics.com
Nitrosating Agent: Sodium nitrite is added slowly and portion-wise to control the reaction rate and temperature. A slight excess is often used to ensure the complete conversion of the primary amine. scialert.net Any excess nitrous acid, which can lead to unwanted side reactions, is typically quenched by adding urea (B33335) or sulfamic acid. scialert.netdocsdrive.com
Interactive Table 1: Optimized Reaction Conditions for Diazotization
| Parameter | Optimized Range | Rationale |
|---|---|---|
| Temperature | 0 - 5 °C | Minimizes decomposition of the unstable diazonium salt. scialert.net |
| pH | 1 - 2 | Ensures formation of the active nitrosating agent and stabilizes the diazonium salt. numberanalytics.com |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.05-1.1 | A slight excess of sodium nitrite ensures complete conversion of the amine. scialert.net |
This table is interactive and can be sorted by clicking on the column headers.
The mechanism of diazotization begins with the reaction of sodium nitrite and a strong acid to form nitrous acid (HNO₂). In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). youtube.commasterorganicchemistry.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. masterorganicchemistry.com A series of proton transfers and tautomerization steps follow, ultimately leading to the elimination of a water molecule and the formation of the stable, resonance-delocalized aromatic diazonium cation. youtube.comyoutube.com
From a thermodynamic standpoint, the formation of the aromatic diazonium salt is favored at low temperatures. However, the salt is a metastable intermediate. lkouniv.ac.in The C-N bond is stabilized by the delocalization of the positive charge into the aromatic ring, making aromatic diazonium salts significantly more stable than their aliphatic counterparts. lkouniv.ac.in Despite this, they are prone to decomposition at elevated temperatures, which underscores the necessity of strict temperature control during synthesis. numberanalytics.com
Double Salt Formation through Zinc Chloride Complexation
Because solid diazonium chlorides can be dangerously explosive, they are rarely isolated. wikipedia.org To enhance stability for handling, storage, and commercial use, the diazonium salt is converted into a more stable complex, commonly a zinc chloride double salt. lkouniv.ac.inevitachem.comgoogle.com This is the standard form for "Fast Color Salts" like Fast Corinth V. lkouniv.ac.inevitachem.com
The stabilization is achieved by adding zinc chloride (ZnCl₂) to the aqueous diazonium salt solution. Zinc chloride, a Lewis acid, reacts with chloride ions in the solution to form the complex tetrachlorozincate(II) anion ([ZnCl₄]²⁻). chempedia.infomdpi.com The diazonium cation (ArN₂⁺) then combines with this complex anion to precipitate as a double salt, often represented as (ArN₂⁺)₂[ZnCl₄]²⁻. lkouniv.ac.in
The enhanced stability of this double salt is attributed to the formation of a more stable crystal lattice with the larger, less nucleophilic complex anion. chempedia.infomdpi.com The tetrachlorozincate(II) anion is a poorer nucleophile than a free chloride ion, which reduces the rate of decomposition via nucleophilic attack on the diazonium cation. chempedia.info
The concentration of zinc chloride is a critical factor influencing both the yield and purity of the precipitated double salt. Sufficient zinc chloride must be added to ensure the complete precipitation of the diazonium salt as the tetrachlorozincate complex, thereby maximizing the product yield.
However, an excessive amount of zinc chloride can be detrimental. It can lead to the co-precipitation of other inorganic salts, which lowers the purity of the final product. Furthermore, a large excess of zinc chloride can alter the crystalline structure of the precipitate, making it more difficult to filter and wash, which can trap impurities. google.com Therefore, the molar ratio of zinc chloride to the diazonium salt is carefully optimized in industrial processes to achieve a balance between high yield and high purity.
Interactive Table 2: Hypothetical Influence of ZnCl₂ on Product Outcome
| Molar Equivalents (ZnCl₂ to Diazonium Salt) | Expected Product Yield | Expected Product Purity | Observations |
|---|---|---|---|
| 0.25 | Low | High | Incomplete precipitation of the diazonium salt. |
| 0.5 | High | High | Optimal ratio for complete precipitation and high purity. |
| 1.0 | High | Moderate | Potential for co-precipitation of inorganic salts. |
This table is interactive and can be sorted by clicking on the column headers.
Alternative Synthetic Pathways and Derivatization Strategies
While the in-situ generation of nitrous acid from sodium nitrite and a mineral acid is the most common method for diazotization, alternative reagents exist. Nitrosylsulfuric acid, for instance, can be used as a nitrosating agent, particularly in non-aqueous conditions. numberanalytics.com Other methods explored in research include the use of different nitrosating agents like tert-butyl nitrite. numberanalytics.com
Derivatization strategies for azo dyes like Fast Corinth V typically involve modifying the structure of the aromatic amine precursor or the coupling component to alter the properties of the final dye. nih.gov For example:
Solubility: Introducing sulfonic acid groups (-SO₃H) into the aromatic structure can significantly increase the water solubility of the dye, making it suitable for different textile applications.
Color Modification: Altering the electronic properties of the aromatic rings by adding electron-donating or electron-withdrawing substituents can shift the absorption maximum (λmax) of the dye, thereby changing its color. jchemrev.com
Affinity: Adding long alkyl chains can increase the dye's affinity for nonpolar fibers.
These derivatization approaches allow for the fine-tuning of the dye's characteristics for specific applications, although they often necessitate more complex synthetic routes starting from different precursors. nih.govresearchgate.net
Electrochemical Synthesis Approaches for Modified Derivatives
Electrochemical methods offer a controlled and versatile approach for the synthesis of modified aryl diazonium salt derivatives. These techniques typically involve the electrochemical reduction of the diazonium salt to generate a corresponding aryl radical. This highly reactive intermediate can then participate in a variety of subsequent reactions to form new chemical bonds.
The fundamental mechanism involves a single-electron transfer from a cathode to the aryldiazonium salt, which results in the cleavage of the C-N bond and the release of a nitrogen molecule (N₂), forming the aryl radical. This process allows for the functionalization of aromatic rings under mild conditions. For instance, electrochemical methods have been successfully developed for the α-arylation of ketones by reacting aryl diazonium salts with enol acetates. Such approaches could theoretically be adapted to create derivatives of Fast Corinth V by using the generated aryl radical to form new carbon-carbon bonds with various substrates. The practicality of these processes has been demonstrated through multigram scale syntheses using inexpensive graphite (B72142) electrodes.
Exploration of Chemo-Enzymatic Methods for Analog Preparation
The application of chemo-enzymatic methods for the preparation of Fast Corinth V analogs is an area of growing interest, combining the selectivity of enzymes with the broad applicability of chemical synthesis. While specific literature on chemo-enzymatic synthesis of this particular compound is limited, the principles can be extrapolated from general azo dye synthesis.
A potential chemo-enzymatic route could involve using an enzyme, such as a laccase or peroxidase, to selectively modify a precursor molecule, for example, by introducing a hydroxyl or amino group at a specific position. This enzymatically modified intermediate would then be subjected to traditional chemical diazotization and azo coupling reactions to form the final dye analog. The enzymatic step provides high regioselectivity that can be difficult to achieve through conventional chemical means. Furthermore, enzymes known for their role in the biodegradation of azo dyes, such as azoreductases which cleave the –N=N– bond, demonstrate that enzymes can interact specifically with this functional group, suggesting potential for synthetic applications under modified conditions.
Decomposition Pathways and Chemical Stabilization Mechanisms
The inherent instability of the diazonium group (–N₂⁺) is a defining characteristic of Fast Corinth V zinc chloride double salt. Understanding its decomposition pathways is critical for ensuring its stability and effective application.
Thermal Decomposition Kinetics and Characterization of Degradation Products
Aryl diazonium salts are known for their thermal instability, undergoing exothermic decomposition upon heating, which releases a large volume of nitrogen gas. The rate of this decomposition is highly dependent on the substituents present on the aromatic ring. Electron-withdrawing groups generally increase the stability of the diazonium salt, while electron-donating groups tend to decrease it. The decomposition of this compound begins at its melting point of approximately 147 °C.
The kinetics of thermal decomposition for diazonium salts typically follow a first-order rate law with respect to the diazonium salt concentration. The process can be monitored by measuring the volume of nitrogen gas evolved over time. The primary degradation products are typically phenols, formed by the reaction of the resulting aryl cation with water, alongside the evolution of nitrogen gas.
The following table illustrates the effect of substituents on the thermal stability of various benzenediazonium (B1195382) tetrafluoroborate (B81430) salts, which serves as a model for understanding the behavior of diazonium compounds like Fast Corinth V.
| Substituent on Benzene (B151609) Ring | Initial Decomposition Temperature (°C) | Reference |
|---|---|---|
| para-Nitro (electron-withdrawing) | 150 | |
| para-Bromo (weakly electron-withdrawing) | 140 | |
| para-Methoxy (electron-donating) | 140 |
Photolytic Degradation Studies and Photostability Enhancement
Fast Corinth V, as an azo dye, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. The photolytic degradation mechanism primarily involves the cleavage of the azo bond (–N=N–), which acts as the chromophore responsible for the compound's color. This destruction of the conjugated system leads to a loss of color, a phenomenon known as photofading.
The degradation process can be initiated by the formation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the aromatic rings and the azo linkage. The specific pathway and rate of degradation can be influenced by factors like the pH and the presence of other substances in the solution.
Strategies for Enhancing the Shelf Life and Reactivity of Diazonium Ions
The stabilization of highly reactive diazonium ions is crucial for their storage, handling, and application. Several strategies have been developed to enhance their shelf life.
Formation of Double Salts: The most relevant strategy for Fast Corinth V is its formation as a zinc chloride double salt. Complexation with a metal salt like zinc chloride stabilizes the diazonium ion, making the solid compound significantly less prone to decomposition compared to the simple diazonium chloride.
Conversion to Triazenes: A common chemical strategy is the reversible conversion of the diazonium salt into a more stable triazene (B1217601). Triazenes are formed by reacting the diazonium salt with a primary or secondary amine. The diazonium functionality can be regenerated when needed by treating the triazene with acid.
Control of Environmental Conditions: The stability of diazonium salts is highly sensitive to environmental factors. To maximize shelf life, they must be stored under cold (typically 0–5 °C), dark, and acidic (pH below 3) conditions. The presence of moisture is particularly detrimental, so the use of anhydrous agents during storage is also common.
Use of Stabilizing Additives: Incorporating certain additives into the solid diazonium salt formulation can enhance stability. These include compounds like 1,5-naphthalenedisulfonic acid and various surfactants, which can alter the crystal structure and reduce sensitivity.
The following table summarizes key strategies for the stabilization of diazonium ions.
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| Formation of Metal Double Salts (e.g., with ZnCl₂) | Complexation of the diazonium ion increases the overall stability of the crystal lattice. | |
| Conversion to Triazenes | Reversible protection of the reactive diazonium group as a more stable functional group. | |
| Acidic Storage (pH < 3) | Suppresses decomposition reactions that are often base-catalyzed. | |
| Low Temperature Storage (0-5 °C) | Slows the kinetic rate of thermal decomposition reactions. | |
| Use of Surfactant Additives | Improves crystal structure and reduces moisture retention and dusting. |
Chemical Reactivity and Reaction Mechanisms
Azo Coupling Reactions and Azo Dye Formation
The azo coupling reaction is a classic example of an electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.com In this mechanism, the aryldiazonium cation (Ar-N₂⁺), released from the Fast Corinth V complex, is the active electrophile. jchemrev.com This electrophile is attracted to and attacks an electron-rich nucleophilic partner, such as a phenol (B47542) or an aromatic amine. wikipedia.organko.com.tw
The mechanism proceeds via the following steps:
Electrophilic Attack: The terminal nitrogen of the diazonium ion attacks the electron-rich aromatic ring of the coupling component. numberanalytics.com This attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. numberanalytics.com
Deprotonation: A base present in the reaction medium removes a proton from the carbon atom that formed the new bond with the diazonium group. numberanalytics.com This step is rapid and results in the restoration of the aromaticity of the coupling ring. numberanalytics.com
Azo Dye Formation: The final product is a brightly colored aromatic azo compound, characterized by the presence of a diazo bridge (-N=N-) linking two aromatic systems. wikipedia.org The extended conjugated system of these molecules is responsible for their color. wikipedia.orgjchemrev.com
The pH of the reaction medium is a critical factor influencing the reaction rate. For phenolic coupling components, a mildly alkaline pH (>7.5) is preferred because it deprotonates the hydroxyl group to form a more strongly activating phenoxide ion. libretexts.orgnumberanalytics.com Conversely, when coupling with aromatic amines, a slightly acidic pH (<6) is optimal, as a highly alkaline environment would decrease the concentration of the essential diazonium ion. libretexts.org
Azo coupling reactions exhibit distinct regioselectivity, which is governed by both electronic and steric factors. numberanalytics.com
Regioselectivity: The substitution on the coupling component's aromatic ring occurs preferentially at the para position relative to the activating group (e.g., -OH or -NH₂). wikipedia.orglibretexts.org This preference is due to the activating group directing the electrophilic attack to the ortho and para positions, with the para position being sterically less hindered and therefore favored. libretexts.org If the para position is already occupied by another substituent, the coupling will occur at an available ortho position, though often at a slower rate. wikipedia.org
Stereoselectivity: The resulting azo bridge (-N=N-) can, in principle, exist as two geometric isomers: E (trans) and Z (cis). In practice, the E-isomer is significantly more stable due to reduced steric repulsion between the two bulky aryl groups. libretexts.org Consequently, the E-isomer is the predominant or exclusively formed product under normal reaction conditions. libretexts.org
The final color of the azo dye is determined by its molecular structure, specifically the nature of the aromatic rings and the substituents they carry. libretexts.org The coupling component plays a pivotal role in defining the chromophore—the part of the molecule responsible for its color. Different coupling components lead to the formation of dyes that absorb light at different wavelengths, resulting in a wide spectrum of colors from yellow and orange to red and blue. jchemrev.comjchemrev.com
The key principle is that the extent of the conjugated π-electron system in the dye molecule dictates the wavelength of maximum absorbance (λmax). jchemrev.com Altering the coupling component or adding substituents to it can extend or modify this conjugated system, causing a shift in the absorbed and, consequently, the observed color.
Electron-donating groups (like -OH, -NH₂, -OR) on the coupling component not only activate the ring for the reaction but also tend to cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to red).
Electron-withdrawing groups (like -NO₂, -CN) can have the opposite effect, leading to a hypsochromic shift (a shift to shorter wavelengths).
The following table illustrates how different coupling components can produce azo dyes with varying absorption characteristics.
| Coupling Component Type | Example | Typical Resulting Color Range | Effect on Chromophore |
|---|---|---|---|
| Phenols | Phenol | Yellow to Orange wikipedia.org | Forms a hydroxyazoarene. The -OH group is a strong auxochrome that enhances color intensity. |
| Naphthols | β-Naphthol | Orange to Red wikipedia.org | Provides a more extended conjugated system than a simple benzene (B151609) ring, leading to a bathochromic shift. |
| Aromatic Amines | Aniline (B41778) | Yellow wikipedia.org | Forms an aminoazoarene. The -NH₂ group acts as a powerful auxochrome. |
| Acetoacetanilides | Acetoacetanilide | Yellow chimia.ch | Coupling occurs at the active methylene (B1212753) group (-CH₂-) between two carbonyls, resulting in a hydrazone-azo tautomeric structure. |
| Pyrazolones | 3-Methyl-1-phenyl-5-pyrazolone | Yellow to Orange chimia.ch | Used for bright yellow shades; coupling takes place on the reactive methylene group of the heterocyclic ring. chimia.ch |
Complexation Reactions Involving the Central Zinc Ion
The "zinc chloride double salt" designation indicates that the compound is an ionic complex. The role of zinc is not merely as a spectator ion; it is integral to the compound's stability. evitachem.com Structural analysis shows that the zinc(II) ion exists as the tetrahedral tetrachlorozincate anion, [ZnCl₄]²⁻. evitachem.com This dianion forms a stable crystalline lattice by establishing electrostatic interactions with two organic diazonium cations. evitachem.com This arrangement effectively isolates and stabilizes the highly reactive diazonium groups, increasing the compound's shelf life and making it suitable for commercial applications. evitachem.com
Specific ligand binding studies detailing the kinetics and thermodynamics of ligand exchange on the [ZnCl₄]²⁻ complex within the Fast Corinth V salt are not extensively documented in publicly available literature. However, the principles of zinc(II) coordination chemistry allow for predictions of its potential reactivity.
Zinc(II) is a d¹⁰ metal ion, meaning it is redox-inert under biological conditions and has a filled d-orbital shell. ijtsrd.com It typically forms four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. ijtsrd.comnih.gov The [ZnCl₄]²⁻ anion is a stable tetrahedral complex. It is conceivable that the chloride ligands could be displaced by other stronger Lewis bases in a ligand exchange reaction. ijtsrd.com
Potential ligands that could bind to the zinc center include:
Hydroxide (B78521) ions (OH⁻): In alkaline solutions, hydroxide can displace chloride ligands to form hydroxo-zinc complexes, such as the tetrahydroxozincate ion, [Zn(OH)₄]²⁻. ijtsrd.com
Ammonia (NH₃): Ammonia can act as a ligand, displacing water or chloride to form ammine complexes like the tetraamminezinc(II) ion, [Zn(NH₃)₄]²⁺. ijtsrd.com
Chelating Agents: Multidentate ligands, such as ethylenediamine (B42938) (en) or ethylenediaminetetraacetic acid (EDTA), could form highly stable chelate complexes with the zinc ion, effectively extracting it from the double salt structure.
The study of such interactions is relevant as changes in the coordination sphere of the zinc ion could potentially alter the stability and reactivity of the associated diazonium cation.
The synthesis of multimetallic or heterobimetallic complexes, where two or more different metal ions are incorporated into a single molecular entity, is an active area of research. rsc.org While there is no specific research detailing the use of Fast Corinth V zinc chloride double salt as a precursor for such complexes, its structure suggests theoretical possibilities.
One potential pathway could involve using the entire [ZnCl₄]²⁻ anion as a complex ligand to coordinate to a different metal center that has a high affinity for chloride ions. More commonly, a ligand exchange reaction would first occur, where a bridging ligand is introduced to the zinc coordination sphere. This new complex could then bind to a second metal ion, forming a bridged multimetallic assembly. For example, dinuclear zinc complexes have been synthesized where two zinc centers are bridged by ligands such as phenolate (B1203915) groups. scripps.edursc.org
Characterization of such hypothetical complexes would involve a range of analytical techniques:
X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of each metal center.
Spectroscopy (IR, NMR): To probe the ligand environment around the metal ions.
Mass Spectrometry: To confirm the molecular weight and composition of the complex. ias.ac.in
Magnetic Susceptibility Measurements: To study the magnetic properties, especially if paramagnetic metal ions are incorporated. ias.ac.in
While these reactions are plausible based on the fundamental principles of coordination chemistry, it must be emphasized that they represent theoretical extensions of the compound's reactivity and are not established reaction pathways for this compound.
Redox Chemistry and Electron Transfer Processes
The redox chemistry of this compound is dominated by the reduction of the diazonium cation, a process that initiates its most significant reactions.
The electrochemical reduction of aromatic diazonium salts is a well-established and versatile method for surface modification, particularly for carbon-based materials. acs.orgbohrium.com The mechanism is initiated by a single-electron transfer from an electrode surface (cathode) to the diazonium cation. researchgate.net This electron transfer is a concerted process that leads to the immediate cleavage of the carbon-nitrogen bond and the release of a highly stable dinitrogen (N₂) molecule, resulting in the formation of a highly reactive aryl radical. researchgate.netnih.gov
| Step | Description |
| 1. Electron Transfer | The aryldiazonium cation (Ar-N₂⁺) accepts an electron from the cathode. |
| 2. Dediazoniation | The resulting species instantaneously fragments, releasing a molecule of nitrogen gas (N₂). |
| 3. Radical Formation | A highly reactive aryl radical (Ar•) is formed at the electrode's vicinity. |
| 4. Surface Reaction | The aryl radical rapidly attacks the electrode surface, forming a strong, covalent Ar-Surface bond. |
This electrochemical grafting results in a robust and persistent modification of the surface, which often requires mechanical abrasion to be removed. acs.org The density and thickness of the resulting layer can be controlled by parameters such as the concentration of the diazonium salt and the duration of the electrolysis. acs.org
While the diazonium group is an electrophile and its primary redox reaction is reduction, the formation of radical intermediates is the central theme of its reactivity. These aryl radicals are not generated through oxidation of the diazonium salt itself, but rather through reductive pathways that involve a single-electron transfer (SET) from various sources.
The generation of aryl radicals from diazonium salts like Fast Corinth V is a key step in many chemical transformations, including Sandmeyer and Meerwein reactions. masterorganicchemistry.comcdnsciencepub.com This process can be initiated through several methods:
Electrochemical Reduction : As detailed above, applying a negative potential at an electrode surface is a controlled method to generate aryl radicals. acs.org
Chemical Reducing Agents : Mild reducing agents can induce the formation of aryl radicals. For instance, this compound has been shown to react in the presence of hypophosphorous acid to functionalize carbon powder, a process driven by the generation of aryl radicals. electrochemsci.orgresearchgate.net Other reagents like ascorbic acid are also effective. nih.govrsc.org
Metal-Ion Catalysis : Transition metals, most notably copper(I) salts (Cu⁺), are classic catalysts for the decomposition of diazonium salts to form aryl radicals. masterorganicchemistry.comelectronicsandbooks.com This forms the basis of the Sandmeyer reaction. The copper(I) ion donates an electron to the diazonium cation, which then fragments into an aryl radical and nitrogen gas. rsc.org
Photoredox Catalysis : Irradiation with light in the presence of a photocatalyst can induce a single electron transfer to the diazonium salt, leading to the formation of an aryl radical under very mild conditions. nih.govrsc.org
The general mechanism for radical formation via a reducing agent (Red) can be depicted as: Ar-N₂⁺ + Red → [Ar-N₂•] + Red⁺ → Ar• + N₂ + Red⁺
The high reactivity of diazonium salts is attributed to their low reduction potential, making them excellent precursors for aryl radicals. rsc.org
Interaction Studies in Diverse Chemical Environments
The reactivity and stability of this compound are highly dependent on its surrounding chemical environment, including the solvent and its interactions with various surfaces.
The stability of diazonium salts is a critical factor in their use. The formation of a double salt with zinc chloride, as in Fast Corinth V, is a common strategy to improve the stability of the solid compound. noaa.gov However, in solution, their stability is significantly influenced by the solvent, temperature, and pH.
| Condition | Effect on Stability |
| Temperature | In aqueous solutions, most diazonium salts are unstable at temperatures above 5 °C, where they tend to decompose and lose nitrogen gas. at.ua Reactions are typically conducted at low temperatures (0–5 °C) to prevent premature decomposition. researchgate.net |
| pH | Diazonium salts are most stable in acidic aqueous solutions. nih.gov As the pH increases, the rate of decomposition also increases significantly. nih.gov |
| Solvent Type | Aqueous solutions are common for diazotization, but stability is limited. at.uaOrganic solvents like acetonitrile (B52724) are frequently used for electrochemical applications, where diazonium salts can exhibit relative stability. nih.gov The choice of solvent can also affect solubility; for instance, some diazonium salts show good solubility in polar and even nonpolar organic solvents. researchgate.net |
The solvent can also quench the reactive aryl radicals generated from diazonium salt reduction, which can compete with desired surface reactions. acs.org Therefore, the choice of solvent is crucial for controlling the reaction pathway.
A significant area of application for diazonium salts, including Fast Corinth V, is the covalent modification of solid surfaces. electrochemsci.org Carbon surfaces, in their various forms, are particularly well-suited substrates for these reactions.
The interaction is driven by the formation of aryl radicals that readily form strong, covalent bonds with the carbon substrate. acs.orgacs.org This process, known as "grafting" or "electrografting," can be achieved on numerous carbon materials:
Glassy Carbon (GC) acs.orgresearchgate.net
Highly Oriented Pyrolytic Graphite (B72142) (HOPG) nih.gov
Carbon Fibers (CF) nih.gov
Carbon Nanotubes (CNTs) acs.org
Carbon Powder electrochemsci.org
The modification mechanism involves the aryl radical, generated either electrochemically or through a chemical reducing agent, attacking the carbon surface. researchgate.netnih.gov This leads to the rehybridization of surface carbon atoms from sp² to sp³, which can be confirmed by techniques like Raman spectroscopy. nih.gov
In addition to electrochemically driven grafting, the reaction can occur spontaneously on substrates that are sufficiently reducing, including carbon, iron, and copper. researchgate.netnih.gov This spontaneous grafting involves a direct electron transfer from the substrate to the diazonium salt. The substituent on the aryl ring can influence the reactivity; electron-withdrawing groups can make the diazonium salt easier to reduce and more likely to graft spontaneously. researchgate.net
The result of this interaction is a highly stable modified surface where functional groups are covalently anchored. bohrium.com This process can lead to the formation of a dense monolayer or, under certain conditions, the growth of multilayered polymer films through the reaction of radicals with already grafted aryl groups. nih.gov
Advanced Analytical Characterization in Chemical Research
Spectroscopic Techniques for Structural Confirmation and Purity Analysis
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.
In the analysis of Fast Corinth V zinc chloride double salt, the FTIR spectrum provides critical evidence for the presence of its key functional moieties. A crucial feature is the asymmetric stretching vibration of the diazonium group (N≡N⁺), which is observed in the region of 2160 cm⁻¹. The presence of this band confirms that the diazonium cation is intact within the double salt structure. Furthermore, the interaction with zinc chloride is evidenced by the appearance of Zn-Cl stretching vibrations, typically found in the far-infrared region between 280 cm⁻¹ and 350 cm⁻¹. The absence of a broad absorption band around 3500 cm⁻¹, which is characteristic of O-H stretching, can be used to confirm the anhydrous nature of the salt. evitachem.com
When Fast Corinth V is used to functionalize materials, such as carbon powder, FTIR can be employed to monitor the reaction. Studies have shown that upon chemical reduction of the diazonium salt onto a carbon surface, the characteristic peaks for the nitro and azo groups disappear, indicating their transformation during the functionalization process.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2160 | Asymmetric Stretch | Diazonium (N≡N⁺) |
| 280 - 350 | Stretch | Zinc Chloride (Zn-Cl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule responsible for its color. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
For this compound, a known dye precursor, UV-Vis spectroscopy is key to characterizing its electronic structure. In an ethanol (B145695) solvent, the compound exhibits a maximum absorption (λmax) at 356 nm. sigmaaldrich.com This absorption is attributed to the π → π* electronic transitions within the extensive conjugated system of the azo-benzenediazonium structure. The position and intensity of this absorption band are sensitive to the molecular environment and can be used to assess the purity of the compound.
In studies where the compound undergoes electrochemical reduction and cleavage, UV-Vis spectroscopy has been used to analyze the resulting fragments. For instance, a cleavage product identified as 4-methyl-1,2-phenylenediamine shows distinct absorption bands at 204 nm, 229 nm, 267 nm, and 275 nm, confirming the breakdown of the original chromophoric system. electrochemsci.orgresearchgate.net
Table 2: UV-Vis Absorption Data
| Compound/Fragment | Solvent | λmax (nm) |
| This compound | Ethanol | 356 |
| Electrochemical Cleavage Fragment B | Aqueous | 204, 229, 267, 275 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
A hypothetical ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another through chemical shifts and spin-spin coupling. One would expect to see distinct signals for the aromatic protons on the two benzene (B151609) rings, as well as singlets for the methyl (CH₃) and methoxy (B1213986) (OCH₃) protons. The exact chemical shifts would be influenced by the electron-withdrawing nature of the nitro and diazonium groups and the electron-donating effect of the methoxy group.
Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would provide insight into the electronic effects of the various substituents on the rings. The carbon attached to the diazonium group (C-N≡N⁺) is expected to have a characteristic chemical shift in the range of 102-123 ppm, which is notably upfield compared to other substituted benzene carbons.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. As with NMR, specific experimental mass spectrometry data for this compound is scarce in the available scientific literature.
However, the analysis of diazonium salts by techniques such as electrospray ionization mass spectrometry (ESI-MS) is well-established. A key and highly characteristic fragmentation pathway for aryldiazonium cations is the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This cleavage results in the formation of an aryl cation. Therefore, in the mass spectrum of the organic cation of Fast Corinth V, one would anticipate a prominent peak corresponding to the intact molecular ion and a significant fragment ion resulting from the loss of N₂. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the parent ion and its fragments, further confirming the compound's identity.
Diffuse Reflectance Spectroscopy (DRS) for Solid-State Characterization
Diffuse Reflectance Spectroscopy (DRS) is a technique used to obtain UV-Vis spectra from solid samples. It is particularly useful for analyzing powdered or opaque materials that are not suitable for traditional transmission spectroscopy.
DRS has been employed to characterize this compound after it has been used to functionalize the surface of carbon powder. electrochemsci.org In this solid-state form, the analysis revealed distinct absorption bands that provide information about the electronic state of the molecule on the surface. A strong band observed at 307 nm is attributed to the π → π* transition of the trans-azobenzene moiety, while a weaker band at 428 nm corresponds to the n → π* transition. researchgate.net An additional band at 217 nm is assigned to the n → π* transition of the nitro group. researchgate.net These findings confirm the successful attachment of the nitroazobenzene structure to the carbon surface. electrochemsci.org
Table 3: Diffuse Reflectance Spectroscopy Bands for Fast Corinth V-Functionalized Carbon Powder
| Wavelength (nm) | Electronic Transition | Assignment |
| 217 | n → π | Nitro Group |
| 307 | π → π | trans-Azobenzene |
| 428 | n → π* | Azobenzene |
Electrochemical Methods for Reactivity and Surface Studies
Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of chemical compounds and to characterize their behavior when immobilized on electrode surfaces.
The electrochemical properties of Fast Corinth V have been investigated by immobilizing the compound on a basal plane pyrolytic graphite (B72142) electrode. electrochemsci.org Cyclic voltammetry studies reveal the processes of electrochemical conversion. In acidic media, the initial reductive scan shows two cathodic waves, which are attributed to the irreversible electrochemical conversion of the trans form of the azobenzene group to the cis form, followed by the reduction to the hydrazobenzene derivative. The voltammetric behavior, including the peak potentials, is dependent on the pH of the solution. These studies provide insight into the redox reactivity of the molecule and confirm that the azo group is a primary site of electrochemical activity. electrochemsci.org
Cyclic Voltammetry for Redox Behavior and Electron Transfer Kinetics
A typical CV analysis of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would be expected to show characteristic anodic and cathodic peaks, the analysis of which can determine formal potentials, electron transfer rates, and the stability of the redox species.
Table 1: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Expected Observation | Significance |
| Cathodic Peak Potential (Epc) | A peak corresponding to the reduction of the azo group. | Indicates the potential at which the azo group accepts electrons. |
| Anodic Peak Potential (Epa) | A peak corresponding to the oxidation of the hydrazobenzene intermediate. | Indicates the potential at which the hydrazobenzene group loses electrons. |
| Peak Separation (ΔEp) | The difference between Epa and Epc. | Provides information about the reversibility of the redox reaction. |
| Scan Rate Dependence | The relationship between peak current and the square root of the scan rate. | Helps to determine if the process is diffusion-controlled. |
Electrochemical Impedance Spectroscopy for Interfacial Properties
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of electrode surfaces and the kinetics of electrochemical processes. When applied to this compound, EIS could be used to study the formation of any films or adsorbed layers of the dye on an electrode surface. By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured.
This data, often represented as a Nyquist plot, can be modeled with an equivalent circuit to extract information about the charge transfer resistance, double-layer capacitance, and solution resistance. While specific EIS data for this compound is not available, it is a valuable tool for understanding the interactions between the dye and conductive surfaces.
Chronocoulometry for Surface Coverage Determination
Chronocoulometry is an electrochemical technique that measures the total charge that passes at an electrode as a function of time following a potential step. This method is particularly useful for determining the surface coverage (Γ) of an adsorbed electroactive species. For this compound, chronocoulometry could be employed to quantify the amount of the dye adsorbed onto an electrode surface.
The experiment would involve stepping the potential from a value where no reaction occurs to a potential where the azo group is reduced. The total charge passed would be measured, and by applying the Cottrell equation and integrating the charge, the surface concentration of the adsorbed dye can be calculated.
Crystallographic Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) for Crystal Structure and Lattice Parameters
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the elucidation of its crystal structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its physical and chemical properties.
The analysis would reveal the coordination of the zinc chloride complex with the diazonium azo dye molecule and how the molecules pack in the solid state. Despite the importance of this technique, specific crystallographic data, including lattice parameters for this compound, are not currently available in open-access crystallographic databases.
Table 2: Key Crystallographic Parameters Obtainable from Single-Crystal XRD
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The distances between atoms and the angles between chemical bonds. |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal XRD and is used to analyze the crystalline nature of a bulk powder sample. PXRD is particularly useful for identifying the crystalline phases present in a material and for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure.
A PXRD pattern of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are a fingerprint of the crystalline phase. This technique would be essential for quality control in the synthesis of the compound and for studying its phase purity and stability.
Chromatographic Separations and Detection Principles
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For this compound, a combination of chromatographic methods could be employed for its analysis.
High-performance liquid chromatography (HPLC) would be a suitable technique for separating the compound from impurities or reaction byproducts. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would likely be effective. Detection could be achieved using a UV-Vis detector, taking advantage of the chromophoric nature of the azo dye.
Thin-layer chromatography (TLC) is another valuable tool for the rapid analysis of the compound. In fact, Fast Corinth V has been utilized as a visualizing agent for the quantitative TLC detection of other compounds, such as zeranol. For the analysis of the dye itself, a suitable stationary phase (e.g., silica gel) and mobile phase would be selected to achieve separation, with visualization being straightforward due to the compound's color.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Composition
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of components within a mixture. For azo dyes like this compound, HPLC is the preferred method for determining purity and quantifying the dye content.
Developing a stability-indicating HPLC method for a diazonium salt such as Fast Corinth V requires careful optimization of several parameters to ensure that the active compound is accurately quantified and any impurities or degradation products are effectively separated. While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a general approach based on methods for similar azo dyes can be outlined.
A typical reversed-phase HPLC system is employed for the analysis of water-soluble azo dyes. The selection of the stationary phase is critical, with C18 columns being a common choice due to their versatility and ability to separate a wide range of polar and non-polar compounds. The mobile phase composition is a key variable that is adjusted to achieve optimal separation. A gradient elution is often necessary to resolve the main dye peak from any impurities that may have significantly different polarities.
The mobile phase typically consists of an aqueous component, often buffered to a specific pH to control the ionization state of the analytes, and an organic modifier such as acetonitrile or methanol. The gradient program involves changing the proportion of the organic modifier over the course of the analysis to facilitate the elution of all components from the column.
Detection is most commonly performed using a UV-Vis detector, as azo dyes exhibit strong absorbance in the visible and ultraviolet regions of the electromagnetic spectrum. The selection of the detection wavelength is based on the absorption maximum of the Fast Corinth V molecule to ensure maximum sensitivity. A photodiode array (PDA) detector can be particularly advantageous as it allows for the acquisition of the entire UV-Vis spectrum for each peak, aiding in peak identification and purity assessment.
The quantitative analysis of this compound would involve the preparation of a calibration curve using certified reference standards of known concentrations. By comparing the peak area of the analyte in the sample to the calibration curve, the precise concentration and therefore the purity of the dye can be determined.
| Parameter | Typical Condition/Selection | Rationale |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18, 5 µm particle size, 250 mm x 4.6 mm | Versatile for separating a wide range of polarities. |
| Mobile Phase | A: Buffered aqueous solution (e.g., ammonium (B1175870) acetate) B: Acetonitrile or Methanol | Controls analyte retention and selectivity. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale columns. |
| Detection | UV-Vis or Photodiode Array (PDA) Detector | Azo dyes have strong chromophores suitable for UV-Vis detection. PDA provides spectral information for peak identification. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control can improve peak shape and reproducibility. |
Thin-Layer Chromatography (TLC) as a Visualization Agent for Specific Analytes
Thin-Layer Chromatography (TLC) is a versatile and rapid separation technique that is widely used for the qualitative analysis of mixtures. In the context of this compound, one of its significant applications is its use as a chromogenic or visualization reagent for the detection of specific classes of compounds, most notably cannabinoids.
The principle behind this application lies in the coupling reaction between the diazonium salt of Fast Corinth V and phenolic compounds, which are characteristic of many cannabinoids. This reaction produces intensely colored azo dyes, allowing for the visual detection of the cannabinoids on the TLC plate.
The general procedure involves the development of the TLC plate with a suitable mobile phase to separate the components of the sample extract. After development and drying of the plate, it is sprayed with a freshly prepared solution of this compound. A subsequent overspray with a basic solution, such as sodium hydroxide (B78521), is often used to enhance the color development.
Different cannabinoids produce distinct colors upon reaction with Fast Corinth V, which can aid in their preliminary identification. For instance, Tetrahydrocannabinol (THC) typically produces a red color, Cannabidiol (B1668261) (CBD) yields an orange color, and Cannabinol (B1662348) (CBN) gives a purple or violet color.
The preparation of the Fast Corinth V spray reagent is a critical step. A typical preparation involves dissolving the this compound in distilled water or a mixture of acetone and water. epfl.ch The concentration of the reagent needs to be optimized to achieve clear and intense spots without excessive background coloration.
| Analyte (Cannabinoid) | Typical Color Reaction with Fast Corinth V |
|---|---|
| Tetrahydrocannabinol (THC) | Red |
| Cannabidiol (CBD) | Orange |
| Cannabinol (CBN) | Purple/Violet |
The choice of the stationary phase for TLC is typically silica gel, which is a polar adsorbent. The mobile phase is a less polar solvent system, and its composition is optimized to achieve good separation of the cannabinoids of interest. A common mobile phase for cannabinoid analysis is a mixture of hexane and diethyl ether. The retention factor (Rf value) of each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can also be used in conjunction with the color reaction for identification purposes.
Applications in Chemical Research and Materials Science
Development of Novel Azo Dyes and Pigments
The diazonium group in Fast Corinth V zinc chloride double salt serves as a reactive site for azo coupling reactions, enabling the synthesis of a diverse range of azo dyes and pigments. scialert.net Researchers are exploring the design and synthesis of new colorants with tailored properties for advanced applications.
Design Principles for Enhanced Colorfastness and Photostability in Dye Systems
The stability of azo dyes is a critical factor for their performance. The colorfastness and photostability of dyes derived from this compound are influenced by several molecular design principles. The formation of the zinc chloride double salt itself is a key stabilization strategy for the reactive diazonium ion, enhancing its shelf life and usability in dyeing processes. scialert.net
Key structural features of the Fast Corinth V molecule and the resulting azo dyes that contribute to their stability include:
Intramolecular Hydrogen Bonding: The presence of ortho-substituents to the azo linkage, such as hydroxyl or methoxy (B1213986) groups, can lead to the formation of intramolecular hydrogen bonds. These bonds help to dissipate energy absorbed from light and reduce the susceptibility of the azo bond to photochemical degradation.
Electron-Withdrawing and Donating Groups: The strategic placement of electron-withdrawing groups (e.g., nitro groups) and electron-donating groups (e.g., methoxy and methyl groups) on the aromatic rings can influence the electronic distribution within the molecule. This can enhance the stability of the azo linkage and improve resistance to fading. The structure of Fast Corinth V incorporates such groups. cymitquimica.com
The azo/hydrazone tautomerism, an intramolecular migration of a proton, is another important phenomenon in hydroxyazo dyes that can significantly impact their lightfastness and tinctorial power. biointerfaceresearch.com The prevalence of the more stable tautomeric form is a key consideration in the design of highly stable azo dyes.
Synthesis of Functional Dyes for Advanced Material Applications
The reactivity of this compound is being harnessed to create functional dyes for applications beyond conventional textiles. By choosing appropriate coupling components, researchers can introduce specific functionalities into the final dye molecule. The synthesis process involves the activation of the double salt to release the reactive diazonium ion, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. scialert.netbiointerfaceresearch.com
Table 1: Potential Functional Dyes Derived from this compound
| Coupling Component Functional Group | Resulting Dye Functionality | Potential Advanced Material Application |
| Polymerizable group (e.g., vinyl, acrylate) | Polymerizable Azo Dye | Production of colored polymers and optical data storage media. |
| Biocidal moiety (e.g., quaternary ammonium (B1175870) salt) | Antimicrobial Azo Dye | Development of functional textiles with antimicrobial properties. |
| Metal-chelating group (e.g., bipyridine) | Azo Dye-based Ligand | Creation of chemo-sensors for metal ion detection. |
| Liquid crystal mesogen | Azo Dye Liquid Crystal | Development of light-responsive liquid crystal displays and optical switches. |
The synthesis of these functional dyes opens up possibilities for creating "smart" materials that can respond to external stimuli such as light, pH, or the presence of specific analytes.
Surface Functionalization of Carbon-Based Materials
A significant area of research is the use of this compound for the surface modification of carbon-based materials, such as carbon powder and carbon nanomaterials. This functionalization can dramatically alter the surface properties of these materials, leading to enhanced performance in a variety of applications.
Covalent Grafting Strategies for Carbon Nanomaterials (e.g., carbon powder)
This compound can be used to covalently graft nitroazobenzene functional groups onto the surface of carbon powder. researchgate.net This is achieved through the chemical reduction of the diazonium salt in the presence of the carbon material. A common reducing agent for this process is hypophosphorous acid. researchgate.net
The mechanism involves the reduction of the diazonium group to form an aryl radical. This highly reactive radical then attacks the carbon surface, forming a stable covalent bond. This method provides a straightforward and cost-effective way to achieve bulk functionalization of carbon materials. researchgate.net
Table 2: Characterization of Functionalized Carbon Powder
| Analytical Technique | Observation | Implication |
| Fourier Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to the functional groups of the grafted molecule. | Confirms the covalent attachment of the nitroazobenzene moiety to the carbon surface. researchgate.net |
| Cyclic Voltammetry (CV) | Presence of redox peaks associated with the surface-bound species. | Indicates that the modifying molecules are electrochemically active and surface-confined. researchgate.net |
This covalent grafting strategy offers a robust method for tailoring the surface chemistry of carbon nanomaterials.
Impact of Surface Modification on Electrochemical and Catalytic Properties
The covalent attachment of organic molecules, such as those derived from this compound, to the surface of carbon materials can significantly influence their electrochemical and catalytic properties. The introduction of nitro and azo functional groups can:
Alter the Electronic Properties: The electron-withdrawing nature of the nitro group and the π-system of the azo group can modify the electronic structure of the carbon material, which can affect its conductivity and charge transfer characteristics.
Introduce Redox-Active Sites: The nitro and azo groups are redox-active, meaning they can undergo reversible oxidation and reduction reactions. These grafted moieties can act as electron mediators, facilitating electrochemical reactions at the electrode surface.
Enhance Electrocatalytic Activity: The functional groups can serve as active sites for specific catalytic reactions. For example, nitrogen-containing functional groups on carbon surfaces have been shown to enhance the catalytic activity for reactions such as the oxygen reduction reaction, which is crucial for fuel cells and metal-air batteries.
Improve Wettability and Dispersibility: The introduction of polar functional groups can improve the dispersibility of the carbon material in polar solvents, which is beneficial for creating stable electrode inks and composites.
While direct studies on the electrochemical and catalytic properties of carbon materials modified specifically with Fast Corinth V are limited, the principles of surface functionalization suggest that such modifications would lead to significant changes in these properties.
Applications in Sensing, Energy Storage, and Electrocatalysis
The tailored surface properties of carbon materials functionalized with this compound open up a range of potential applications in advanced technologies.
Sensing: The redox-active nitroazobenzene groups grafted onto an electrode surface can be used for the electrochemical detection of various analytes. The reduction of the nitro group to an amine group provides a distinct electrochemical signal that can be modulated by the presence of target molecules. This could be exploited for the development of sensors for environmental pollutants or biomolecules.
Energy Storage: The introduction of redox-active moieties on the surface of carbon materials can enhance their capacitance through pseudocapacitive effects. This is beneficial for the development of high-performance supercapacitors. The modified carbon materials could serve as advanced electrode materials for batteries and supercapacitors, contributing to improved energy and power densities.
Electrocatalysis: The functionalized carbon materials could be employed as metal-free electrocatalysts for a variety of reactions. The nitrogen-containing functional groups can act as active sites, potentially replacing expensive noble metal catalysts in applications such as fuel cells and water splitting.
Further research is needed to fully explore and optimize the performance of these functionalized carbon materials in these demanding applications.
Reagent in Advanced Analytical Chemistry
This compound is a versatile reagent in the field of analytical chemistry, primarily due to its function as a stabilized diazonium salt. evitachem.com The zinc chloride forms a double salt with the diazonium chloride, enhancing its stability and making it more manageable for various applications compared to the typically unstable diazonium salts that must be prepared immediately before use. evitachem.comresearchgate.net Its utility spans several analytical techniques where color formation is a key detection principle. chemimpex.com
This compound serves as an effective chromogenic reagent in colorimetric and spectrophotometric analyses. chemimpex.com The fundamental principle of its application lies in the coupling reaction between the diazonium ion released from the salt and electron-rich compounds such as phenols or aromatic amines. evitachem.comsemanticscholar.org This reaction yields intensely colored azo dye compounds. semanticscholar.org The intensity of the resulting color is proportional to the concentration of the analyte, allowing for its quantification using spectrophotometry. semanticscholar.org
The formation of these azo dyes creates a significant shift in the absorption of light into the visible region, a phenomenon known as a bathochromic shift. semanticscholar.org This distinct coloration is the basis for detecting and quantifying specific analytes in various samples. chemimpex.com This method is a generally applicable technique for the determination of phenolic compounds. semanticscholar.org The stability imparted by the zinc chloride double salt formulation is particularly advantageous, ensuring consistent and reliable results in laboratory settings. researchgate.netchemimpex.com
Table 1: Application in Spectrophotometric Assays
| Analytical Method | Target Analyte Class | Principle of Detection |
|---|---|---|
| Spectrophotometry | Phenolic Compounds | Coupling reaction forms a colored azo dye for quantitative analysis. semanticscholar.org |
| Colorimetric Assays | Aromatic Amines | Diazonium group couples with amines to produce a distinct color change. semanticscholar.org |
Visualization Agents in Chromatographic Techniques (e.g., TLC)
In the field of chromatography, particularly thin-layer chromatography (TLC), this compound is employed as a visualization agent. evitachem.comsigmaaldrich.com After components of a mixture are separated on a TLC plate, many compounds are colorless and therefore invisible. The application of a visualizing agent is necessary to reveal their positions. Fast Corinth V is effective for this purpose, especially for detecting phenolic compounds. evitachem.com
When sprayed onto a developed TLC plate, the reagent reacts with specific separated analytes to produce colored spots. evitachem.com For instance, it has been used for the quantitative TLC detection of zeranol. sigmaaldrich.com This color-forming reaction allows for the identification and semi-quantitative analysis of substances like cannabinoids, which form red-purple or other distinctly colored adducts upon reaction. evitachem.com The limit of detection for phenolics can be as low as 10 ng per spot. evitachem.com
Table 2: Use as a Visualization Agent in TLC
| Analyte Detected | Resulting Color | Application Notes |
|---|---|---|
| Phenolics | Red-Purple Azo Adducts | Used for detection with a limit of detection of 10 ng/spot. evitachem.com |
| Zeranol | (Not Specified) | Employed for quantitative TLC detection. sigmaaldrich.com |
Development of Chemical Sensors and Diagnostic Test Kits
The reliable color-forming properties of this compound make it a valuable component in the development of chemical sensors and diagnostic test kits. sigmaaldrich.comgojirafc.com Its inclusion in diagnostic assay manufacturing is a noted application. sigmaaldrich.com The principle relies on a specific and visible reaction with a target analyte, providing a clear positive or negative result. The stability of the diazonium salt is crucial for the shelf-life and reliability of such kits. evitachem.com These applications are part of its broader use in the life sciences and diagnostics industries. gojirafc.com
Contributions to Synthetic Organic Chemistry and Pharmaceutical Intermediates
Beyond its analytical applications, this compound is a significant compound in synthetic chemistry.
This compound serves as a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceutical compounds. evitachem.comchemimpex.comontosight.ai Its primary chemical behavior revolves around the decomposition upon activation to release a highly reactive diazonium ion. evitachem.com This reactive intermediate can then participate in coupling reactions to form stable and vibrantly colored azo dyes. evitachem.com In synthetic organic chemistry, the diazonium group is exceptionally versatile and can be replaced by a wide range of other functional groups, making diazonium salts like Fast Corinth V valuable building blocks for constructing more complex molecular architectures.
The compound plays a role in the synthesis of certain pharmaceutical compounds, contributing to the development of medications. chemimpex.com The core structure of Fast Corinth V can be used as a scaffold or starting material. Through synthetic modifications, chemists can create a library of bioactive derivatives. These new molecules can then be screened for potential therapeutic effects, facilitating the discovery and development of novel drugs. chemimpex.com
Exploratory Applications in Advanced Manufacturing Processes
The unique chemical properties of this compound have led to its exploration in various advanced manufacturing processes, particularly in the realm of surface engineering. Its application as a surface modification agent is a growing area of research, with a focus on enhancing the performance and longevity of manufactured goods.
Role in Electroplating Processes for Enhanced Adhesion and Durability
This compound is utilized in electroplating processes to improve the adhesion and durability of metal coatings. researchgate.net While specific research exclusively on this compound is limited, its function can be understood through the broader chemistry of diazonium salts in surface modification. Diazonium salts are known for their ability to form strong covalent bonds with a variety of substrates, including metals. researchgate.netevitachem.com
The process, known as electrografting, involves the electrochemical reduction of the diazonium salt at the surface of the material to be plated. nih.gov This reduction generates a highly reactive aryl radical, which then forms a covalent bond with the metal surface. canterbury.ac.nz This creates a thin, strongly adherent organic layer that acts as a molecular primer or adhesion promoter for the subsequent electroplated metal layer.
The zinc chloride component of the double salt may also play a role in the electroplating process. Zinc chloride is a known constituent in some electroplating baths and can influence the conductivity of the solution and the quality of the deposited layer. coastalzinc.com It can help in achieving a more uniform and refined metal deposit. pavco.com
Table 1: Postulated Effects of this compound in Electroplating
| Component | Postulated Role | Mechanism | Potential Benefit |
| Fast Corinth V (Diazonium Salt) | Adhesion Promoter | Electrografting of an aryl layer onto the metal substrate, creating a covalent bond. nih.govcanterbury.ac.nz | Enhanced adhesion of the electroplated coating. |
| Fast Corinth V (Diazonium Salt) | Durability Enhancer | The strongly adherent organic interlayer prevents delamination and improves wear resistance. | Increased lifespan and performance of the coated product. |
| Zinc Chloride | Bath Modifier | Increases the conductivity of the plating solution and can act as a grain refiner. coastalzinc.com | Improved uniformity and quality of the deposited metal layer. |
Mechanisms of Surface Treatment and Coating Technologies
The application of this compound in broader surface treatment and coating technologies is based on the principles of diazonium chemistry. The ability to functionalize surfaces with a thin organic layer opens up possibilities for tailoring the surface properties of materials for specific applications.
The primary mechanism is the formation of a covalently bonded aryl layer on the substrate. researchgate.net This can be achieved through electrochemical methods, as in electrografting, or in some cases, through spontaneous reaction with the surface. researchgate.net This surface modification can be used to:
Improve Corrosion Resistance: The grafted organic layer can act as a physical barrier, protecting the underlying metal from corrosive environments. rsc.org Studies on similar azo dyes have shown their potential as corrosion inhibitors for steel. nih.gov
Enhance Coating Compatibility: The functional groups on the aryl ring of the Fast Corinth V molecule can be chosen to improve the wetting and compatibility of the surface with various types of coatings, such as paints, polymers, and adhesives.
Create Functional Surfaces: The diazonium salt can be used to introduce specific functionalities to a surface. While the primary known application of Fast Corinth V is as a dye, the principle of diazonium surface chemistry allows for the attachment of a wide range of molecules with desired chemical or physical properties.
The stability of the bond formed between the aryl group and the metal surface is a key factor in the effectiveness of this surface treatment. Covalent bonds are significantly stronger than the physical adsorption forces that govern the adhesion of many conventional coatings, leading to more durable and reliable surface modifications. evitachem.com
Table 2: Overview of Diazonium Salt Surface Modification Mechanisms
| Mechanism | Description | Initiation Method | Key Feature |
| Electrografting | Electrochemical reduction of the diazonium salt at the substrate surface to form an aryl radical, which then bonds to the surface. nih.gov | Applied electrical potential. | Formation of a strong, covalent bond between the organic layer and the substrate. researchgate.net |
| Spontaneous Grafting | In some cases, diazonium salts can react directly with a metal surface without external electrochemical stimulation. researchgate.net | Simple immersion of the substrate in a solution of the diazonium salt. | Can provide a simpler method of surface modification, though the reaction may be slower. |
Theoretical Chemistry and Computational Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Fast Corinth V zinc chloride double salt. These methods, grounded in the principles of quantum mechanics, can predict a variety of molecular attributes, from the distribution of electrons to the energies of different molecular arrangements.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the electronic structure and energy of the molecule.
For this compound, DFT calculations have been employed to ascertain its stability. The formation of the double salt with zinc chloride is a key feature that enhances the stability of the otherwise reactive diazonium ion. The stabilization energy conferred by the zinc chloride has been calculated to be approximately -45 kcal/mol. This significant stabilization is attributed to a combination of Coulombic forces and weak C–H···Cl hydrogen bonding interactions within the complex.
DFT can also be used to analyze the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the compound's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the wavelengths of light the molecule will absorb. Reactivity indices, such as electrophilicity and nucleophilicity, can also be derived from DFT calculations, providing a quantitative measure of how the molecule is likely to interact with other chemical species.
Table 1: Calculated Properties of a Stabilized Diazonium Compound using DFT
| Property | Calculated Value | Significance |
| Stabilization Energy | -45 kcal/mol | Indicates significant stabilization of the diazonium ion by zinc chloride. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap | Correlates with chemical reactivity and spectroscopic properties. |
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.
For this compound, ab initio calculations would be invaluable for predicting its spectroscopic properties. For instance, these methods can be used to calculate the vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, electronic excitation energies can be computed to predict the ultraviolet-visible (UV-Vis) absorption spectrum. This is particularly relevant for a dye intermediate, as its color and light-absorbing properties are of primary interest.
Furthermore, ab initio methods are well-suited for conformational analysis. By calculating the energies of different spatial arrangements of the atoms (conformers), the most stable conformation of the Fast Corinth V cation and its interaction with the tetrachlorozincate anion can be determined. This information is crucial for understanding the three-dimensional structure of the double salt.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of intermolecular interactions.
The behavior of this compound in solution is critical for its application in dyeing processes. MD simulations can model the interactions between the double salt and solvent molecules, a process known as solvation. The nature of the solvent has a profound impact on the stability and reactivity of the diazonium complex.
Simulations have indicated that solvent polarity is a critical factor. In polar solvents like water, the solvent molecules can displace the chloride ligands from the zinc center, leading to an accelerated decomposition of the diazonium ion. Conversely, in aprotic solvents such as acetonitrile (B52724), the double salt structure is better preserved, enhancing its stability. MD simulations can provide a detailed view of the solvation shell around the diazonium cation and the tetrachlorozincate anion, revealing the specific interactions that govern these solvent effects.
In its solid state, this compound exists as a crystalline lattice. MD simulations, often in conjunction with solid-state DFT, can be used to model this crystalline structure. By simulating the interactions between the ions in the lattice, it is possible to predict the lattice energy, which is a measure of the stability of the crystal.
These simulations can also predict other solid-state properties, such as the density, bulk modulus, and thermal expansion of the crystal. Understanding the crystalline structure and its stability is important for the storage and handling of the compound.
Reaction Pathway and Transition State Analysis
The primary function of this compound is to act as a precursor to an azo dye through a coupling reaction. Computational chemistry can be used to elucidate the mechanism of this reaction, including the decomposition of the diazonium salt and the subsequent electrophilic attack on a coupling component.
By mapping the potential energy surface of the reaction, it is possible to identify the reaction pathway, which is the lowest energy path from reactants to products. Along this pathway, the transition state, which is the highest energy point, can be located. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For the azo coupling reaction involving the diazonium ion derived from Fast Corinth V, computational analysis could identify the structure of the transition state and provide insights into how the substituents on the aromatic rings influence the reaction rate and regioselectivity. Such studies are crucial for optimizing reaction conditions and designing new dye molecules with desired properties.
Computational Elucidation of Diazotization and Double Salt Formation Mechanisms
The synthesis of Fast Corinth V, an azo dye, begins with a critical diazotization step, followed by stabilization through the formation of a zinc chloride double salt. Computational methods are instrumental in elucidating the detailed mechanisms of these processes.
The mechanism is a multi-step process that can be modeled using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can map the potential energy surface of the reaction, identifying transition states and intermediates.
Key steps in the computational elucidation of diazotization:
Formation of the Nitrosating Agent: The process begins with the acid-catalyzed formation of the nitrosonium ion (NO⁺) or other active nitrosating species from nitrous acid. scienceinfo.comyoutube.com Computational models can determine the energetics of forming different potential nitrosating agents under various acidic conditions.
N-Nitrosation: The primary aromatic amine attacks the electrophilic nitrosating agent, forming an N-nitrosamine intermediate after deprotonation. byjus.com
Tautomerization and Dehydration: The N-nitrosamine undergoes acid-catalyzed tautomerization to a diazohydroxide. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final aryldiazonium ion. scienceinfo.combyjus.com
Computational models can calculate the activation energies for each step, revealing the rate-determining step and the influence of substituents on the aromatic ring on the reaction kinetics.
Double Salt Formation:
Aryl diazonium salts are often unstable and can be explosive when isolated in dry, solid form. noaa.gov Their stability is significantly enhanced by forming a double salt with metal halides, such as zinc chloride. noaa.gov This stabilization is crucial for the practical application of compounds like Fast Corinth V.
Computational modeling can elucidate the nature of the interaction between the diazonium cation ([ArN₂]⁺) and the tetrachlorozincate anion ([ZnCl₄]²⁻). Using methods like DFT, researchers can model the geometry, bonding, and charge distribution within the double salt complex. These models can predict:
The coordination geometry of the zinc ion.
The nature of the electrostatic and potential covalent interactions between the diazonium group and the zinc chloride complex.
The effect of this complexation on the electronic structure and stability of the diazonium ion.
The stabilization arises from the delocalization of charge and the formation of a stable crystal lattice, which increases the activation energy for decomposition pathways.
Modeling of Azo Coupling and Decomposition Pathways
Azo Coupling:
The formation of the final azo dye occurs via an azo coupling reaction, which is an electrophilic aromatic substitution. wikipedia.org The aryldiazonium ion acts as the electrophile, attacking an electron-rich coupling component (an activated arene, such as a phenol (B47542) or another amine). wikipedia.org
Computational modeling of this reaction can provide detailed insights into:
Reaction Mechanism: The reaction proceeds through the formation of an intermediate complex (a sigma-complex or Wheland intermediate), followed by deprotonation to restore aromaticity. researchgate.net Quantum chemical calculations can map the energy profile of this pathway, identifying the transition state and confirming the mechanism.
Regioselectivity: Azo coupling typically occurs at the para-position of the coupling component. If this position is blocked, ortho-coupling may occur, though usually at a slower rate. wikipedia.org Computational models can predict the preferred site of attack by calculating the relative energies of the possible intermediates and transition states.
Reaction Kinetics: Kinetic models can be developed based on computational data to simulate the reaction under various conditions (e.g., temperature, pH, reactant concentrations). acs.orgacs.org
Decomposition Pathways:
Diazonium salts are susceptible to decomposition, primarily through pathways involving the loss of dinitrogen gas (N₂), which is a highly favorable process due to the high stability of the N₂ molecule. noaa.gov Computational studies are essential for understanding the kinetics and mechanisms of these degradation pathways.
Two primary decomposition mechanisms are typically considered:
Homolytic Pathway: The Ar-N bond breaks homolytically to form an aryl radical (Ar•) and a nitrogen radical (N₂•⁺). This is often favored in non-polar solvents.
Heterolytic Pathway: The Ar-N bond breaks heterolytically to form an aryl cation (Ar⁺) and a nitrogen molecule (N₂). This is generally the dominant pathway in polar solvents.
Computational studies can calculate the activation energies for both pathways, predicting which will be favored under specific conditions. For instance, research on aniline (B41778) diazonium salt has shown it to be highly prone to decomposition, with an onset temperature as low as 27.21 °C. researchgate.net Such studies can also model the subsequent reactions of the highly reactive aryl radical or cation intermediates, which can lead to the formation of phenols (reaction with water) or other byproducts. researchgate.netresearchgate.net The formation of the zinc chloride double salt significantly increases the activation energy for these decomposition pathways, thereby enhancing the compound's thermal stability. noaa.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
SAR and QSPR are computational methodologies that aim to correlate the chemical structure of a compound with its activity or properties. For industrial dyes like Fast Corinth V, these models are invaluable for predicting key characteristics and for designing new derivatives with improved performance.
Prediction of Stability and Reactivity based on Molecular Descriptors
QSPR models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. For Fast Corinth V, key properties of interest include thermal stability, photostability, and reactivity in the azo coupling process.
Molecular Descriptors:
A wide range of molecular descriptors can be calculated from the 2D or 3D structure of a molecule using computational software. These descriptors quantify various aspects of the molecule's physicochemical properties.
| Descriptor Category | Examples | Relevance to Fast Corinth V |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges on atoms, Hardness, Softness (s) | Predicts reactivity (azo coupling), susceptibility to photodegradation, and electronic transitions (color). nih.gov |
| Topological | Connectivity indices, Wiener index, Randić index | Relates to molecular size, shape, and branching, which can influence stability and physical properties. |
| Quantum Chemical | Total energy, Heat of formation, Most positive/negative partial charges (qC⁺, qC⁻) | Correlates with thermal stability and reactivity. nih.gov |
| Steric/Geometric | Molecular volume, Surface area, Ovality | Influences how the molecule packs in a crystal lattice and its interaction with other molecules, affecting stability. |
QSPR Model Development:
A typical workflow involves:
Creating a dataset of related azo dyes with known stability or reactivity data.
Calculating a large number of molecular descriptors for each dye.
Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model. bohrium.comresearchgate.net
For example, a QSAR study on the photodegradation of azo dyes found that descriptors like softness (s) and the most positive and negative partial charges on carbon atoms (qC⁺, qC⁻) were crucial for building a robust predictive model. nih.gov Such a model could be used to estimate the photostability of Fast Corinth V and predict how structural modifications would affect its lightfastness. Similarly, the rate of bioreduction of azo dyes has been shown to be inversely proportional to the electron density of the azo bond, a property that can be readily calculated and used as a descriptor. oup.com
In Silico Design of Novel Fast Corinth V Derivatives with Tailored Properties
The ultimate goal of QSPR and SAR modeling is not just prediction but also the rational, in silico design of new molecules with desired properties. By understanding which structural features (and corresponding descriptors) control a specific property, chemists can computationally design novel derivatives of Fast Corinth V before undertaking expensive and time-consuming laboratory synthesis.
Design Strategy:
Define Target Properties: The first step is to define the desired improvements. This could include enhanced thermal stability, a specific color shade (which is related to the HOMO-LUMO gap), better lightfastness, or increased affinity for a particular substrate.
Virtual Screening: A virtual library of potential Fast Corinth V derivatives can be created by systematically modifying the parent structure (e.g., adding or changing substituent groups like -SO₃H, -Cl, -OCH₃, -NO₂).
Property Prediction: The established QSPR models are then used to predict the properties of interest for all the virtual derivatives.
Selection of Candidates: The most promising candidates—those predicted to have the desired combination of properties—are selected for synthesis and experimental validation.
For instance, if the goal is to create a more light-stable derivative, the QSPR model might suggest modifications that increase the energy required for photochemical cleavage of the azo bond. DFT simulations can be used to analyze the spectrometric properties of newly designed dyes. rsc.org This in silico approach accelerates the discovery process and reduces the reliance on trial-and-error experimentation, leading to more efficient development of new dyes with tailored performance characteristics. nih.govresearchgate.net
Future Directions and Emerging Research Areas
Green Chemistry Approaches in Synthesis and Application Development
The traditional synthesis of diazonium salts, a key step in producing Fast Corinth V, often involves the use of harsh acids like sulfuric and hydrochloric acid, posing environmental risks. digitellinc.com Emerging research in green chemistry aims to replace these hazardous materials with more benign alternatives. One promising approach is the use of biodegradable and non-toxic polysaccharides, such as alginic acid derived from brown algae, to mediate the diazotization process. digitellinc.com Studies on other azo dyes have demonstrated that such methods can be successful at room temperature, increasing energy efficiency and safety. digitellinc.com
Another key area of green synthesis is the adoption of solvent-free reaction conditions. longdom.orgresearchgate.net The "Grindstone Chemistry" technique, which involves grinding solid reactants together at room temperature, has been shown to be an efficient, low-cost, and environmentally friendly method for producing azo dyes. longdom.orgchemrevlett.com This approach minimizes waste and eliminates the need for toxic solvents. researchgate.net Furthermore, the development of recyclable catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), presents a sustainable pathway for diazo coupling reactions. researchgate.netrsc.org These nanocatalysts can be easily recovered and reused, reducing both cost and environmental impact. rsc.org
| Green Synthesis Approach | Key Advantages | Potential for Fast Corinth V |
| Alginic Acid-Mediated Diazotization | Replaces hazardous mineral acids (HCl, H2SO4), biodegradable, non-toxic. digitellinc.com | Could offer a safer and more environmentally friendly synthesis route. |
| Solvent-Free Grinding | Eliminates toxic solvents, reduces reaction time, high conversion rates. longdom.orgresearchgate.net | Simplifies the manufacturing process and reduces chemical waste. |
| Magnetic Nanoparticle Catalysis | Recyclable catalyst, mild reaction conditions, simple product isolation. researchgate.netrsc.org | Enhances sustainability and cost-effectiveness of production. |
Integration with Nanotechnology for Novel Hybrid Materials
The integration of Fast Corinth V zinc chloride double salt with nanotechnology is a burgeoning field with the potential to create novel hybrid materials with enhanced properties and functionalities. Research has already shown that Fast Corinth V can be used to functionalize the surface of carbon powder by reducing the nitroazobenzene groups, thereby modifying the particle's surface properties. sigmaaldrich.com This surface modification can be crucial for developing advanced composites, sensors, and electronic materials.
Furthermore, nanotechnology offers new avenues for catalysis in azo dye synthesis itself. The use of magnetic iron oxide nanoparticles functionalized with sulfonic acid (Fe3O4@SiO2-SO3H) as a catalyst in the synthesis of azo dyes exemplifies the synergy between nanotechnology and green chemistry. rsc.org This approach not only facilitates a more sustainable synthesis but also results in a hybrid material where the dye is synthesized on a nanoparticle scaffold. Such hybrid systems could find applications in areas like targeted drug delivery, advanced coatings, and specialized pigments. The unique electronic and optical properties of both the azo dye and the nanomaterial can be combined to create materials with tailored characteristics.
Development of Advanced Sensing Platforms and Smart Materials
This compound has demonstrated significant potential as a reagent in analytical chemistry, particularly in the development of sensing platforms. Its colorimetric properties are central to its application in detecting and quantifying specific analytes. chemimpex.comevitachem.com A notable application is its use as a visualization reagent for the detection and quantification of cannabinoids, such as tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN). google.com The reaction between the diazonium salt and cannabinoid compounds results in a distinct color change, which can be visually compared to a calibrated chart or measured with a colorimeter for quantitative analysis. google.com
This color-changing capability is the foundation for developing simple, rapid, and cost-effective test kits for on-site analysis, which is a significant advantage over more complex and time-consuming chromatographic methods. google.com Future research is focused on enhancing the stability of Fast Corinth V in solution, a known challenge that has historically hindered its use in test kits, and integrating it into solid-state sensors and test strips for improved ease of use and shelf-life. google.com The development of smart materials that incorporate Fast Corinth V could lead to textiles or coatings that change color in the presence of specific chemical agents, opening up possibilities in safety monitoring and environmental sensing.
| Analyte | Sensing Method | Key Feature | Reference |
| Cannabinoids (THC, CBD, CBN) | Colorimetric Test | Rapid, visual color change for quantification. | google.com |
| Zeranol | Quantitative TLC | Acts as a visualizing agent on thin-layer chromatography plates. | sigmaaldrich.com |
| Various Ions | Analytical Reagent | Aids in the determination of specific ions in solutions for quality control. | chemimpex.com |
Sustainable Dyeing Technologies and Environmental Impact Mitigation
The widespread use of azo dyes, including Fast Corinth V, in the textile industry necessitates the development of sustainable dyeing technologies and effective environmental impact mitigation strategies. numberanalytics.comontosight.ai A significant portion of azo dyes can be lost to wastewater during the dyeing process, leading to water pollution. ijrar.orgnih.gov These dyes and their breakdown products, such as aromatic amines, can be toxic, mutagenic, and carcinogenic, posing risks to aquatic ecosystems and human health. ijrar.orggsconlinepress.comnih.gov
Future trends in sustainable dyeing focus on improving dye fixation rates to minimize waste and developing closed-loop systems that recycle water and unfixed dyes. numberanalytics.com Research is also exploring the use of bio-based azo dyes derived from renewable sources. numberanalytics.com To address existing pollution, biotechnological approaches are gaining prominence. gsconlinepress.com Microbial degradation, using bacteria or fungi, offers a cost-effective and eco-friendly method to break down azo dyes into non-toxic compounds. gsconlinepress.comnih.gov This process often involves an initial anaerobic step to cleave the azo bond (-N=N-), followed by an aerobic step to degrade the resulting aromatic amines. nih.gov Advanced oxidation processes, such as the Fenton reaction, which uses iron ions and hydrogen peroxide to generate highly reactive hydroxyl radicals, are also being investigated for the efficient degradation of these persistent pollutants. nih.gov
Synergistic Computational-Experimental Methodologies for Rational Design and Discovery
The synergy between computational modeling and experimental techniques is revolutionizing the rational design and discovery of new applications for chemical compounds like Fast Corinth V. Computational methods, such as Density Functional Theory (DFT), allow for the in-depth study of the molecular structure and electronic properties of azo dyes and diazonium salts. researchgate.netacs.org These simulations can predict the outcomes of chemical reactions, understand the electronic transitions that give rise to color, and guide the design of new dyes with desired properties. researchgate.netacs.org
Computational analysis is also being used to explore novel applications for azo dyes. For instance, genome-scale modeling has been employed to investigate the potential of using azo dyes as a feedstock for the biosynthesis of high-value chemicals like polyketides in engineered microorganisms. nih.govplos.org This research opens up the possibility of a circular economy where dye-containing wastewater is valorized. nih.govplos.org Machine learning models are also being developed to predict the biodegradation of azo dyes, which can accelerate the development of effective bioremediation strategies. mdpi.com By combining these computational predictions with targeted experimental validation, researchers can significantly accelerate the innovation cycle, leading to the faster development of greener synthesis routes, novel materials, and sustainable technologies related to this compound. biosynth.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
